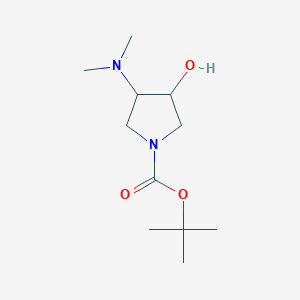

Tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12(4)5)9(14)7-13/h8-9,14H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJCQLFIOYWZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate generally involves:

- Starting from pyrrolidine derivatives or bicyclic precursors.

- Functional group manipulations including amination, hydroxylation, and carbamate protection.

- Use of tert-butyl chloroformate (di-tert-butyl dicarbonate) for introduction of the tert-butyl carbamate group.

- Control of stereochemistry via chiral resolution or asymmetric synthesis.

Stepwise Synthetic Routes

A common synthetic route involves the following key steps:

Detailed Experimental Conditions

Mesylation and Nucleophilic Substitution: The precursor alcohol (e.g., tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate) is treated with methanesulfonyl chloride in acetone to form the mesylate intermediate. Subsequently, dimethylamine is introduced under controlled pH and temperature to substitute the mesylate group, yielding the dimethylamino functionality. This two-step process requires careful stoichiometric control (1:1.1 ratio for mesylation) and reaction times ranging from 24 to 48 hours to ensure high enantiomeric purity.

Protection/Deprotection: The amino group is protected using di-tert-butyl dicarbonate in dichloromethane at room temperature for about 4 hours. Deprotection can be achieved with trifluoroacetic acid in dichloromethane if needed for further functionalization.

Purification: Products are typically purified by column chromatography using mixtures of dichloromethane and methanol (e.g., 95:5 ratio) or by recrystallization. Chiral HPLC analysis confirms stereochemical purity.

Industrial and Flow Chemistry Approaches

- Continuous flow microreactor systems have been suggested for scale-up synthesis, offering advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes. These systems provide better heat and mass transfer, allowing precise control over reaction parameters and minimizing by-products.

Summary Table of Key Preparation Data

Research Findings and Considerations

The stereochemistry at positions 3 and 4 (3R,4R) is critical for biological activity and must be controlled during synthesis. Chiral resolution or asymmetric catalysis is employed to achieve high enantiomeric purity.

Reaction conditions such as solvent polarity, temperature, and stoichiometry are crucial to minimize side reactions and maximize yield.

Protection of the nitrogen as a tert-butyl carbamate stabilizes the molecule and facilitates further functionalization.

The hydroxyl group at position 4 can be further derivatized (oxidation to ketone, substitution) depending on synthetic needs.

Analytical confirmation of structure and stereochemistry is performed by NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce different amine derivatives .

Scientific Research Applications

Tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is part of a broader class of tert-butyl-protected pyrrolidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Key Research Findings

- Reactivity and Synthesis: The dimethylamino group in the target compound reduces nucleophilicity compared to primary amines (e.g., 3-amino analogs), making it less reactive in coupling reactions but more stable under acidic conditions . The hydroxyl group at position 4 provides a site for further functionalization, such as phosphorylation or glycosylation, which is absent in analogs with aryl substituents (e.g., 4-phenyl or 4-p-tolyl derivatives) .

- Applications: Analogs like trans-tert-butyl 3-(Cbz-amino)-4-hydroxypyrrolidine-1-carboxylate (CAS 952443-93-5) are used in peptide synthesis due to the Cbz group’s orthogonal protection strategy . Compounds with aryl groups (e.g., 4-phenyl) may be tailored for kinase inhibitors or GPCR-targeted therapies, leveraging aromatic interactions absent in the dimethylamino-hydroxyl variant .

Physicochemical Properties (Inferred)

- Molecular Weight : The target compound likely has a lower molecular weight (~270–300 g/mol) than the Cbz-protected analog (336.38 g/mol) .

Biological Activity

Tert-butyl 3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate (often abbreviated as TB-DMHPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H21N2O3

- Molecular Weight : 239.31 g/mol

- CAS Number : 1375066-36-6

TB-DMHPC exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Research indicates that TB-DMHPC can inhibit key enzymes involved in neurodegenerative processes, specifically β-secretase and acetylcholinesterase. This inhibition is crucial for preventing the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology .

- Neuroprotective Effects : In vitro studies have demonstrated that TB-DMHPC provides a protective effect against oxidative stress-induced cell death in astrocytes. It reduces levels of pro-inflammatory cytokines, thereby mitigating neuroinflammation associated with neurodegeneration .

- Antioxidant Activity : Although the antioxidant activity of TB-DMHPC is relatively weak compared to other compounds, it still shows some capacity to scavenge free radicals, contributing to its overall neuroprotective profile .

In Vitro Studies

- Cell Culture Experiments : TB-DMHPC was tested on astrocyte cultures exposed to amyloid-beta (Aβ) peptides. The results indicated a significant reduction in cell death and inflammatory markers such as TNF-α when treated with TB-DMHPC compared to untreated controls .

- Enzyme Inhibition Assays : The compound displayed an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition, indicating potent activity against these targets .

In Vivo Studies

- Animal Models : In vivo testing using scopolamine-induced models of Alzheimer's disease showed that TB-DMHPC could reduce Aβ levels and β-secretase activity, although it did not achieve statistical significance compared to standard treatments like galantamine .

Case Studies and Research Findings

Several studies have explored the biological activity of TB-DMHPC:

- Neuroprotection Against Aβ Toxicity : A study demonstrated that TB-DMHPC significantly reduced Aβ-induced apoptosis in astrocytes, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Multi-target Approach : The compound has been designed as a multi-target drug, addressing various pathways involved in Alzheimer's pathology, which enhances its therapeutic potential compared to single-target drugs .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.